6,6-dimethyl-2-[(3-methylbenzyl)sulfanyl]-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
6,6-dimethyl-2-[(3-methylbenzyl)sulfanyl]-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazoloquinazoline core, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 6,6-dimethyl-2-[(3-methylbenzyl)sulfanyl]-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves the reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the triazoloquinazoline ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6,6-dimethyl-2-[(3-methylbenzyl)sulfanyl]-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 6,6-dimethyl-2-[(3-methylbenzyl)sulfanyl]-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one include other triazoloquinazolines and related heterocyclic compounds. These compounds share structural similarities but may differ in their biological activities and applications. Examples of similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .
Properties
Molecular Formula |
C25H26N4OS |
---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
6,6-dimethyl-2-[(3-methylphenyl)methylsulfanyl]-9-phenyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C25H26N4OS/c1-16-8-7-9-17(12-16)15-31-24-27-23-26-19-13-25(2,3)14-20(30)21(19)22(29(23)28-24)18-10-5-4-6-11-18/h4-12,22H,13-15H2,1-3H3,(H,26,27,28) |
InChI Key |
FTQRSPSNNSZBAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN3C(C4=C(CC(CC4=O)(C)C)NC3=N2)C5=CC=CC=C5 |
Origin of Product |
United States |
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